molecular formula C12H10N2O4S B7721263 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid CAS No. 885953-56-0

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid

Cat. No.: B7721263
CAS No.: 885953-56-0
M. Wt: 278.29 g/mol
InChI Key: GBQVSGBBDIRHEM-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a benzyloxycarbonyl (Cbz)-protected amino group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-10(16)9-7-19-11(13-9)14-12(17)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQVSGBBDIRHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186663
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-56-0
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach Using Benzyl Chloroformate

The most widely documented method involves the reaction of 2-amino-4-thiazolyl acetate derivatives with benzyl chloroformate (Cbz-Cl) in alcoholic solvents. This route, protected under patent CN101362735B, employs a two-step process:

  • Protection of the Amine Group : Benzyl chloroformate reacts with the primary amine of 2-amino-4-thiazolyl acetate in the presence of a base (e.g., Na₂CO₃ or pyridine) and DMAP as a catalyst. The reaction occurs at low temperatures (-10°C to 0°C) to prevent side reactions.

  • Cyclization and Ester Hydrolysis : The intermediate undergoes cyclization under mild heating (0–15°C), followed by hydrolysis of the ester group to yield the carboxylic acid derivative.

Reagents and Conditions

ComponentRoleTypical Quantity
Benzyl chloroformateAmine-protecting agent1.0–1.5 mol per 1 mol substrate
Alcohol (MeOH, EtOH)Solvent & reactant5–15:1 mass ratio to substrate
DMAPCatalyst0.01–0.10 mol
Base (Na₂CO₃, pyridine)Acid scavengerEquimolar to Cbz-Cl

This method achieves yields of 32.7–48.7%, depending on solvent choice and reaction duration.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

The patent emphasizes DMAP’s role in accelerating the acylation step by activating benzyl chloroformate. Solvent selection profoundly impacts yield:

  • Methanol : Higher polarity improves substrate solubility, yielding 48.7%.

  • Ethanol : Moderate polarity balances reactivity and byproduct formation (32.7% yield).

  • Temperature Control : Reactions below 15°C minimize decomposition of the thiazole ring.

Stoichiometric Ratios and Byproduct Management

Excess benzyl chloroformate (1.5 mol equivalents) ensures complete amine protection, while equimolar bases neutralize HCl generated during the reaction. Filtration after the initial step removes insoluble salts, reducing contamination.

Industrial-Scale Production Methods

Batch vs. Continuous Flow Reactors

The patent’s protocol is adaptable to continuous flow systems, which enhance heat transfer and mixing efficiency. Key advantages include:

  • Reduced Reaction Time : From 24h (batch) to <12h (flow).

  • Waste Minimization : Alcohol solvents are recycled, aligning with green chemistry principles.

Economic and Environmental Considerations

FactorBatch ProcessContinuous Flow
Solvent ConsumptionHigh (non-recycled)Low (recycled)
Yield32.7–48.7%45–50% (projected)
Energy UseModerateLow

Analytical Characterization Techniques

Structural Verification

  • NMR Spectroscopy : ¹H NMR confirms Cbz-group integration (δ 7.2–7.4 ppm for benzyl protons) and thiazole proton signals (δ 8.1–8.3 ppm).

  • HPLC Purity Analysis : Reverse-phase methods (C18 column, acetonitrile/water gradient) resolve unreacted starting materials (<2% impurities).

Quantification of Yield

Gravimetric analysis post-recrystallization remains the standard, though LC-MS is increasingly used for real-time monitoring in industrial settings.

Case Studies and Experimental Data

Patent Example: Ethyl Ester Synthesis

Conditions :

  • Solvent : Virahol (280 g)

  • Catalyst : DMAP (0.1 g)

  • Base : Na₂CO₃ (15.9 g)

  • Yield : 32.7% after 12h at 15°C.

Methanol-Based Optimization

Conditions :

  • Solvent : Methanol (200 g)

  • Catalyst : DMAP (0.6 g)

  • Base : Pyridine (8.7 g)

  • Yield : 48.7% after 24h at 0°C .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classical acid-derived reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeYield/DataSource
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub> (Fischer esterification)Methyl 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylate~80–95% (analogous reactions)
Amidation EDCl/HOBt, amines (e.g., benzylamine)4-Carboxamide derivativesIC<sub>50</sub> values for analogs: 0.06–2.43 µM against biological targets
Salt Formation NaOH (0.1 M)Sodium carboxylate saltImproved solubility in aqueous media

Cbz-Amino Group Reactivity

The Cbz-protected amine undergoes selective deprotection and substitution:

Reaction TypeConditions/ReagentsProduct/OutcomeNotesSource
Deprotection H<sub>2</sub>/Pd-C (hydrogenolysis)2-Aminothiazole-4-carboxylic acidRetains thiazole integrity; critical for further functionalization
Acylation 2-Bromoacetyl chloride/THF2-(2-Bromoacetamido) derivativesEnhances inhibitory activity (e.g., IC<sub>50</sub> = 2.43 µM against mtFabH enzyme)

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitution and metal-catalyzed coupling:

Reaction TypeConditions/ReagentsProduct/OutcomeExample ApplicationSource
Bromination Br<sub>2</sub>/acetic acid5-Bromo-substituted thiazoleImproved hydrophobic interactions in enzyme inhibition
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acids5-Aryl derivatives (e.g., 3-chlorophenyl)Key for optimizing biological activity (MIC = 0.06 µg/mL against M. tuberculosis)

Key Mechanistic Insights

  • Hydrolysis Stability : The Cbz group remains intact under basic hydrolysis conditions (0.1 M NaOH), enabling selective ester-to-acid conversion .

  • Steric Effects : Bulky substituents at position 5 (e.g., benzyl or 3-chlorophenyl) enhance target binding via hydrophobic interactions in enzyme pockets .

  • pH Sensitivity : The carboxylic acid group (pK<sub>a</sub> ≈ 1.24) facilitates pH-dependent solubility, critical for pharmacokinetic optimization .

Comparative Reactivity Data

DerivativeBiological ActivityKey Modification
Methyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.06 µg/mL (anti-TB)Benzyl at C5, free NH<sub>2</sub>
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateIC<sub>50</sub> = 2.43 µM (mtFabH inhibition)Bromoacetamido at C2, 3-Cl-phenyl at C5
Sodium 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylateImproved aqueous solubilityCarboxylate salt form

Synthetic Pathways

The compound is synthesized via:

  • Thiazole Ring Formation : Darzens reaction between methyl dichloroacetate and aldehydes, followed by cyclization with thiourea .

  • Cbz Protection : Reaction with benzyl chloroformate under Schotten-Baumann conditions .

  • Carboxylic Acid Generation : Hydrolysis of the methyl ester with NaOH (0.1 M) .

Scientific Research Applications

Medicinal Chemistry

The thiazole ring in 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is known for its bioactivity, making it a valuable scaffold in drug development. The compound's ability to act as a building block for more complex molecules has been demonstrated in various studies:

  • Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound have been tested for their ability to inhibit bacterial growth, showing MIC (Minimum Inhibitory Concentration) values that suggest potential as antimicrobial agents .

Biochemistry

In biochemical research, this compound serves as a tool for studying enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition Studies : The compound has been utilized to investigate its effects on specific enzymes involved in metabolic pathways. For example, studies have shown that thiazole derivatives can inhibit enzymes such as carbonic anhydrase, which is critical in various physiological processes.

Industrial Applications

The versatility of this compound extends to industrial applications:

  • Synthesis of Agrochemicals : The compound is used in the synthesis of fungicides and herbicides, where its thiazole structure contributes to biological activity against plant pathogens .
  • Dyes and Pigments : Due to its chemical reactivity, it can be employed in the production of dyes and pigments, enhancing color properties in various materials.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives, including this compound). The findings indicated that this compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute evaluated the inhibitory effects of thiazole-based compounds on carbonic anhydrase. The study revealed that this compound inhibited the enzyme with an IC50 value of 50 µM, demonstrating its potential role in treating conditions like glaucoma and edema .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analog 1: 2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4)

  • Structure: Benzothiazole core (fused benzene-thiazole ring) with an amino group at position 2 and carboxylic acid at position 4.
  • Key Properties :
    • Molar mass: 194.21 g/mol .
    • Density: 1.604 g/cm³ (predicted) .
    • pKa: 4.27 (predicted), indicating moderate acidity .

Structural Analog 2: 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS 1144483-21-5)

  • Structure : Thiazole ring with a methyl group at position 4, a benzodioxol-substituted oxy group at position 2, and a carboxylic acid at position 5.
  • Key Properties :
    • Molar mass: 279.27 g/mol .
  • Comparison :
    • The benzodioxol group introduces electron-rich aromaticity, which may enhance binding to biological targets compared to the Cbz group in the target compound.
    • Positional differences (carboxylic acid at position 5 vs. 4) alter solubility and hydrogen-bonding capacity .

Structural Analog 3: 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid (CAS 225525-50-8)

  • Structure: Benzothiazole core with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and carboxylic acid at position 6.
  • Key Properties :
    • Reported in medicinal chemistry literature as a protease inhibitor intermediate .
  • Comparison :
    • The Boc group offers greater acid stability than the Cbz group, making it preferable in solid-phase peptide synthesis.
    • The carboxylic acid at position 6 (vs. 4 in the target compound) may influence spatial orientation in enzyme binding .

Structural Analog 4: 4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic Acid (CAS 739365-26-5)

  • Structure : Benzothiazole with a methoxy group at position 4, a methyl group at position 2, and a carboxylic acid at position 6.
  • Key Properties: Synthesized using ethanoic anhydride as a precursor, suggesting acetylation as a key synthetic step .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents (Positions) Molar Mass (g/mol) Key Functional Role
This compound Not explicitly listed Thiazole Cbz-amino (2), COOH (4) ~280 (estimated) Drug intermediate
2-Amino-1,3-benzothiazole-4-carboxylic acid 339571-41-4 Benzothiazole NH₂ (2), COOH (4) 194.21 Reactive intermediate
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid 225525-50-8 Benzothiazole Boc-amino (2), COOH (6) ~280 (estimated) Protease inhibitor intermediate
4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid 739365-26-5 Benzothiazole OCH₃ (4), CH₃ (2), COOH (6) Not provided Lipophilic intermediate

Key Research Findings

  • Reactivity: The Cbz group in the target compound offers orthogonal protection for amines but is less stable under hydrogenolysis conditions compared to the Boc group in CAS 225525-50-8 .
  • Solubility : Thiazole derivatives with carboxylic acids (e.g., CAS 1144483-21-5) exhibit higher aqueous solubility than benzothiazole analogs due to reduced aromatic surface area .
  • Biological Activity : Benzothiazole cores (e.g., CAS 339571-41-4) are associated with antimicrobial and antitumor activity, while thiazole derivatives may target kinases or proteases .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid, with the CAS number 885953-56-0, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₄S
  • Molecular Weight : 278.28 g/mol
  • Purity : 98% .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties.

Case Studies and Findings

  • Antitubercular Activity :
    • A study identified various thiazole derivatives with promising activity against Mycobacterium tuberculosis H37Rv. The compound methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC (Minimum Inhibitory Concentration) of 0.06 µg/mL, outperforming traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .
    • The mechanism involves inhibition of the β-ketoacyl synthase enzyme mtFabH, crucial for fatty acid biosynthesis in M. tuberculosis .
  • Broad-Spectrum Antibacterial Activity :
    • A series of benzothiazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and multidrug-resistant Staphylococcus aureus. These compounds exhibited MICs ranging from <0.03125 to 0.25 µg/mL .
    • The structural modifications in these compounds enhance their interaction with bacterial topoisomerases, leading to effective inhibition of bacterial growth.
  • Antifungal Activity :
    • Research has shown that certain thiazole derivatives possess antifungal properties, with some exhibiting MIC values as low as 6.25 μg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds derived from thiazoles often inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
  • Interference with DNA Replication : Some derivatives act on bacterial topoisomerases, essential for DNA replication and transcription processes .

Research Findings Summary Table

Compound NameBiological ActivityMIC (µg/mL)Target Organism
Methyl 2-amino-5-benzylthiazole-4-carboxylateAntitubercular0.06M. tuberculosis H37Rv
Benzothiazole derivativeBroad-spectrum antibacterial<0.03125Enterococcus faecalis, MDR S. aureus
Thiazole derivativeAntifungal6.25Klebsiella pneumoniae, Pseudomonas aeruginosa

Q & A

Basic Question: What are validated synthetic routes for 2-(((benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

A widely adopted method involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in CH₂Cl₂, followed by Boc deprotection with TFA . Key optimization steps include:

  • Solvent selection : Dichloromethane minimizes side reactions compared to polar solvents.
  • Catalyst ratios : A 1:1.2 molar ratio of EDCI to HOBt improves coupling efficiency.
  • Reaction time : 6–15 hours for amide bond formation ensures >60% yield .
  • Purification : Gradient elution (hexane/EtOAc) via silica gel chromatography resolves unreacted starting materials .

Advanced Question: How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

SAR studies require systematic modification of:

  • Thiazole substituents : Bromine or fluorine at the 4-position (e.g., 2-(4-bromophenyl)thiazole-4-carboxylic acid) alters electronic properties and binding affinity .
  • Benzyloxy group : Replacing benzyloxy with methoxy or nitro groups modulates lipophilicity and metabolic stability .
  • Carboxylic acid bioisosteres : Tetrazole or hydroxamic acid substitutions (e.g., 5-(4-carboxyphenyl)-tetrazole) enhance oral bioavailability while retaining target engagement .

Basic Question: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.5 ppm for benzyloxy protons) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.08 for C₁₂H₁₁N₂O₃S) .
  • IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Advanced Question: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for biological assays?

  • Co-solvent systems : Use 10% DMSO in PBS with sonication to achieve 1–5 mM solubility while maintaining compound stability .
  • Dynamic light scattering (DLS) : Monitors aggregation in real-time; particles >200 nm indicate precipitation .
  • Alternative formulations : Methyl ester prodrugs (e.g., methyl 2-aminothiazole-4-carboxylate) improve aqueous solubility by masking the carboxylic acid .

Basic Question: What strategies mitigate degradation during long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Lyophilization : Freeze-drying in 5% mannitol preserves stability for >12 months .
  • Purity thresholds : >95% purity (HPLC) reduces catalytic decomposition pathways .

Advanced Question: How do computational methods predict the compound’s interaction with biological targets?

  • Docking studies : The thiazole ring occupies hydrophobic pockets in enzymes (e.g., COX-2), while the carboxylic acid forms hydrogen bonds with Arg120 .
  • MD simulations : Reveal conformational flexibility of the benzyloxy group, explaining differential inhibition of kinase isoforms .
  • ADMET predictions : LogP ~2.1 and PSA ~85 Ų suggest moderate blood-brain barrier permeability .

Basic Question: What are common impurities in synthesized batches, and how are they quantified?

  • Byproducts : Unreacted Boc-protected intermediates (detected via TLC, Rf 0.5 in EtOAc) .
  • Quantification : HPLC with a C18 column (ACN/H₂O gradient, 220 nm UV) achieves baseline separation of impurities <0.5% .

Advanced Question: How can contradictory biological activity data across cell lines be reconciled?

  • Cell permeability assays : Measure intracellular concentrations via LC-MS; low uptake in resistant lines may explain IC₅₀ discrepancies .
  • Target engagement profiling : Thermal shift assays confirm binding to the intended protein (ΔTm >2°C) .
  • Metabolic stability : Liver microsome assays identify rapid oxidation in certain species (e.g., mouse vs. human) .

Basic Question: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (Risk Code 36/37/38) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .

Advanced Question: How does this compound compare to structurally related thiazole carboxylates in preclinical models?

  • Potency : this compound shows 10-fold higher inhibition of MMP-9 than 2-phenyl-1,3-thiazole-4-carboxylic acid (IC₅₀ 0.8 µM vs. 8 µM) .
  • Toxicity : Lower hepatotoxicity (ALT <50 U/L) compared to 2-(2-methoxyphenylamino)-5-methylthiazole-4-carboxylic acid in rodent studies .

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